Zinc, iodo(iodomethyl)-

Description

Properties

CAS No. |

4109-94-8 |

|---|---|

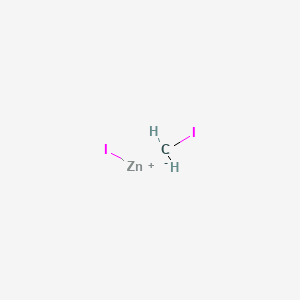

Molecular Formula |

CH2I2Zn |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

iodomethane;iodozinc(1+) |

InChI |

InChI=1S/CH2I.HI.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |

InChI Key |

XYYFIPWSZPBXDK-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]I.[Zn+]I |

Origin of Product |

United States |

Mechanistic Elucidation of Iodo Iodomethyl Zinc Reactivity

Reaction Mechanism of the Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful method for the stereospecific synthesis of cyclopropanes from alkenes using iodo(iodomethyl)zinc. chemistry-reaction.comchemistnotes.com The generally accepted mechanism involves a concerted process, ensuring the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.orgucalgary.ca

The reaction is characterized as a concerted [2+1] cycloaddition. acs.orglibretexts.org This means that the two new carbon-carbon single bonds forming the cyclopropane ring are created in a single, simultaneous step. ucalgary.ca The methylene (B1212753) group from the iodo(iodomethyl)zinc is transferred to the double bond of the alkene without the formation of any discrete intermediates. chemistnotes.comacs.org This concerted nature explains the high degree of stereospecificity observed in the reaction; for instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will produce a trans-disubstituted cyclopropane. chemistrylearner.com

Theoretical studies, including density functional theory (DFT) calculations, support the concerted methylene-transfer pathway as the favored reaction course. wiley-vch.de These calculations have helped to rule out alternative stepwise mechanisms involving carbene intermediates.

The transition state of the Simmons-Smith reaction is often described as a three-centered "butterfly-type" structure. chemistry-reaction.comnrochemistry.com In this model, the zinc atom, the methylene carbon being transferred, and the two carbons of the alkene double bond are all involved in a cyclic arrangement. nih.gov This model is consistent with both theoretical studies and the stereochemical outcomes of a vast number of these reactions. sinica.edu.tw

The "butterfly" conformation of the transition state allows for the simultaneous interaction of the organozinc reagent with both carbons of the alkene. nih.gov It is important to note that while this model is widely accepted, the intimate details of the transition state, such as the potential involvement of a second zinc center to assist in the departure of the iodide leaving group, are still areas of active investigation. nih.gov

The reaction can be viewed as a nucleophilic attack of the alkene's π-bond on the electrophilic methylene carbon of the iodo(iodomethyl)zinc. ucalgary.caucl.ac.uk Concurrently, the electrons from the carbon-zinc bond shift to form the second new carbon-carbon bond, and the iodide ion departs. ucalgary.ca The electrophilic nature of the zinc carbenoid is a key factor driving the reaction, and it is influenced by the solvent and any additives present. chemistry-reaction.com Non-coordinating solvents are generally preferred as basic solvents can decrease the reaction rate. nrochemistry.com

Role of the Organozinc Carbenoid in Reactions

The term "carbenoid" is used to describe the reactive species in the Simmons-Smith reaction because while it exhibits carbene-like reactivity, it is not a free carbene. masterorganicchemistry.com The carbon-zinc bond moderates the reactivity of the methylene group, making it less reactive and more selective than a free methylene carbene.

The exact nature of the active carbenoid species has been a topic of significant investigation. Depending on the method of preparation, several different organozinc carbenoids can be formed.

IZnCH₂I (Iodomethylzinc iodide): This is the classic Simmons-Smith reagent, typically formed from the reaction of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. ucalgary.cavaia.com Computational studies have indicated that IZnCH₂I is indeed the active reagent in the Simmons-Smith reaction. nih.gov

EtZnCH₂I (Ethyl(iodomethyl)zinc): Known as the Furukawa reagent, this species is generated from the reaction of diethylzinc (B1219324) (Et₂Zn) and diiodomethane. unl.pt It is often more reactive than the traditional Simmons-Smith reagent, particularly for less nucleophilic alkenes. unl.pt

Zn(CH₂I)₂ (Bis(iodomethyl)zinc): This species can be formed when two equivalents of diiodomethane react with zinc or from the Schlenk equilibrium of IZnCH₂I. kyoto-u.ac.jp It is also a competent cyclopropanating agent. unl.pt

Low-temperature ¹³C NMR spectroscopy has proven to be a powerful tool for characterizing and differentiating these various (iodomethyl)zinc-derived reagents. researchgate.net

Table 1: Common Organozinc Carbenoid Species and their Precursors

| Carbenoid Species | Common Name | Precursors |

| IZnCH₂I | Simmons-Smith Reagent | CH₂I₂ + Zn(Cu) |

| EtZnCH₂I | Furukawa Reagent | Et₂Zn + CH₂I₂ |

| Zn(CH₂I)₂ | Wittig Reagent | 2 CH₂I₂ + Zn or 2 IZnCH₂I |

Schlenk Equilibrium Dynamics and Its Impact on Reactivity

The different organozinc carbenoid species are often in equilibrium with each other in solution, a phenomenon known as the Schlenk equilibrium. kyoto-u.ac.jpmsu.edu The general form of this equilibrium for iodo(iodomethyl)zinc is:

2 IZnCH₂I ⇌ Zn(CH₂I)₂ + ZnI₂

The position of this equilibrium can be influenced by factors such as the solvent and the presence of additives, including Lewis acids like zinc iodide (ZnI₂). msu.eduresearchgate.net The Schlenk equilibrium has a significant impact on the reactivity and selectivity of the cyclopropanation reaction. researchgate.netacs.org

For instance, the addition of zinc iodide can shift the equilibrium, leading to the formation of the more reactive and selective (iodomethyl)zinc iodide species. researchgate.netacs.org Kinetic studies have shown that in some cases, an induction period is observed, which is consistent with a change in the structure of the carbenoid reagent during the reaction, governed by the Schlenk equilibrium. wiley-vch.deresearchgate.net This dynamic interplay between the different carbenoid species is a critical factor in understanding and optimizing the Simmons-Smith reaction.

Effect of Additives on Carbenoid Structure and Reactivity

The structure and reactivity of the iodo(iodomethyl)zinc carbenoid are not static but are significantly modulated by the addition of other substances to the reaction mixture. These additives can range from Lewis bases and acids to other zinc salts, each influencing the reaction outcome through different mechanisms.

Lewis bases, such as ethers, can coordinate to the zinc center. This coordination can alter the aggregation state and reactivity of the carbenoid. For instance, low-temperature ¹³C NMR spectroscopy has been effectively used to characterize the complexes formed between (iodomethyl)zinc reagents and chiral diethers, demonstrating that unique, stable complexes are formed. acs.orgacs.orgfigshare.com The interaction with Lewis basic solvents or additives is crucial for stabilizing the reactive species and can influence stereoselectivity in asymmetric cyclopropanations. nih.govprinceton.edu

Acidic additives also play a critical role. The use of Brønsted acids, such as trifluoroacetic acid (TFA), has been shown to accelerate reaction rates, particularly in the cyclopropanation of less reactive substrates like dihydropyrroles. researchgate.netwikipedia.org Kinetic studies reveal that these additives can minimize or eliminate undesired induction periods by influencing the equilibrium of the active carbenoid species. researchgate.net The Shi modification, which utilizes trifluoroacetic acid with diethylzinc and diiodomethane, generates a more nucleophilic carbenoid, CF₃CO₂ZnCH₂I, capable of reacting with electron-deficient alkenes. wikipedia.org Similarly, iodomethylzinc phenoxides, formed by reacting iodo(iodomethyl)zinc with phenols, represent a family of reagents with enhanced reactivity toward unfunctionalized olefins. researchgate.net

The presence of zinc iodide (ZnI₂) is particularly noteworthy. Iodo(iodomethyl)zinc often exists in a Schlenk-type equilibrium with bis(iodomethyl)zinc (B12336892) (Zn(CH₂I)₂) and zinc iodide. kyoto-u.ac.jpacs.org

Schlenk Equilibrium: 2 ICH₂ZnI ⇌ Zn(CH₂I)₂ + ZnI₂

The addition of ZnI₂ can shift this equilibrium, favoring the formation of the monoalkylzinc carbenoid (IZnCH₂I), which is often the more reactive and selective species in enantioselective cyclopropanations. researchgate.netacs.org This effect has been observed to enhance both the reaction rate and the enantiomeric excess in catalytic, enantioselective cyclopropanation of allylic alcohols. acs.org

Computational and Spectroscopic Investigations

To gain deeper insight into the transient species and reaction pathways that govern the reactivity of iodo(iodomethyl)zinc, researchers have employed a combination of computational modeling and advanced spectroscopic techniques.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving iodo(iodomethyl)zinc. researchgate.net DFT calculations have been used to investigate the "butterfly-type" transition state proposed for the concerted methylene transfer in the Simmons-Smith reaction. mdpi.com These studies help rationalize the origins of stereoselectivity.

In asymmetric cyclopropanations using chiral ligands, DFT studies suggest that the monomeric iodomethylzinc allyloxide, formed in situ, tends to aggregate into dimers or tetramers which can lead to racemic products. nih.gov However, the addition of a stoichiometric chiral ligand, such as a dioxaborolane, can break up these aggregates to form an energetically more stable, four-coordinated chiral zinc/ligand complex. nih.gov This monomeric complex then proceeds through a lower-energy pathway to deliver the cyclopropane product with high enantioselectivity. nih.gov

DFT calculations have identified key factors that influence stereoselectivity, including:

Torsional Strain: Strain developed along the forming C-C bond in the transition state. nih.gov

1,3-Allylic Strain: Strain arising from the conformation of the allylic substrate. nih.gov

Ring Strain: Strain generated within the transition state structure. nih.gov

Furthermore, computational studies have explored competing reaction pathways, such as methylene transfer versus carbometalation, finding that for zinc carbenoids, the methylene transfer pathway is generally more feasible. researchgate.net These calculations also support the role of additives, showing, for example, how Lewis acids can activate halomethylzinc alkoxides for cyclopropanation. acs.org

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial experimental technique for the direct observation and characterization of organozinc carbenoids, which are often unstable at ambient temperatures. researchgate.net In particular, low-temperature ¹³C NMR has proven invaluable for distinguishing between the different (iodomethyl)zinc reagents, such as IZnCH₂I (Simmons-Smith reagent), EtZnCH₂I (Furukawa reagent), and Zn(CH₂I)₂. acs.orgacs.orgfigshare.com

Studies have shown that these species give unique and unambiguous spectra when complexed to additives like chiral diethers. acs.orgfigshare.com For example, it was demonstrated through NMR that IZnCH₂I does not disproportionate into Zn(CH₂I)₂ and ZnI₂ in the presence of a chiral ether, confirming its existence as a distinct species in solution under those conditions. acs.orgacs.orgfigshare.com The decomposition of Zn(CH₂I)₂ to IZnCH₂I, and subsequently to ZnI₂, has also been successfully monitored by NMR. acs.orgfigshare.com The chemical shifts observed in ¹³C NMR spectra provide insight into the electronic environment of the carbenoid carbon.

| Reagent | Additive/Solvent | Temperature | ¹³C NMR Shift (δ, ppm) of CH₂ | Key Observation |

|---|---|---|---|---|

| IZnCH₂I | Chiral Diether / CD₂Cl₂ | Low Temperature | Distinct Signal | Characterized as a unique species, does not readily disproportionate. acs.orgacs.orgfigshare.com |

| Zn(CH₂I)₂ | Chiral Diether / CD₂Cl₂ | Low Temperature | Distinct Signal | Differentiated from IZnCH₂I and EtZnCH₂I. acs.orgacs.org |

| EtZnCH₂I | Chiral Diether / CD₂Cl₂ | Low Temperature | Distinct Signal | Exists in equilibrium with Et₂Zn and Zn(CH₂I)₂. acs.orgfigshare.com |

Kinetic investigations of cyclopropanation reactions involving iodo(iodomethyl)zinc often reveal complex behavior, including the presence of an induction period. researchgate.net An induction period is a delay before the reaction begins to proceed at a significant rate. This phenomenon is often linked to a change in the structure or composition of the active reagent during the initial phase of the reaction. researchgate.net

Specifically, the induction period in certain cyclopropanations is attributed to the underlying Schlenk equilibrium. researchgate.net The reaction may be initiated by the more reactive, but less abundant, bis(iodomethyl)zinc (Zn(CH₂I)₂). As the reaction proceeds, the equilibrium shifts, leading to the formation of the monoalkylzinc carbenoid (IZnCH₂I), which then becomes the dominant cyclopropanating agent. researchgate.net

The addition of Brønsted acid-type additives can significantly impact the reaction kinetics. researchgate.net These additives have been shown to accelerate the reaction and, crucially, minimize or eliminate the induction period. researchgate.net This suggests that the additives facilitate the formation of the more active carbenoid species or an alternative, more reactive intermediate, leading to a more robust and predictable process. In some cases, the reaction can even be autocatalytic, where a product of the reaction (like zinc iodide) accelerates the conversion of the starting carbenoid into a more active form. acs.orgunl.pt

Strategic Applications of Iodo Iodomethyl Zinc in Cyclopropanation

Cyclopropanation of Diverse Alkene Substrates

The Simmons-Smith reaction, utilizing iodo(iodomethyl)zinc, can be applied to a wide array of alkene substrates, with the electronic nature of the alkene significantly influencing the reaction's efficiency.

The cyclopropanation of simple, unfunctionalized alkenes can be effectively achieved using the Furukawa modification of the Simmons-Smith reagent, which involves the use of diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂). This method is often more reproducible and provides higher yields than the classical procedure using a zinc-copper couple. For instance, the reaction of cyclohexene with diiodomethane and a zinc-copper couple produces norcarane.

While the classical Simmons-Smith reagent is generally more reactive towards electron-rich alkenes, modifications have been developed to enhance its reactivity with electron-deficient substrates. The development of zinc carbenoids with strongly electron-withdrawing ligands on the zinc atom, such as trifluoroacetoxy [CF₃CO₂ZnCH₂I] or diphenoxyphosphoryloxy [(PhO)₂P(O)OZnCH₂I], allows for the efficient cyclopropanation of alkenes that lack a directing group. These modified reagents are more electrophilic and can react with a broader range of less activated alkenes.

| Alkene Type | Reagent/Modification | Key Features |

| Unfunctionalized | Furukawa Modification (Et₂Zn, CH₂I₂) | More reproducible and higher yields for simple alkenes. |

| Electron-Deficient | Reagents with electron-withdrawing ligands (e.g., CF₃CO₂ZnCH₂I) | Enhanced reactivity towards less activated alkenes. |

Electron-rich alkenes are highly reactive substrates for Simmons-Smith cyclopropanation due to the electrophilic nature of the zinc carbenoid. organicreactions.org This high reactivity leads to rapid and high-yielding reactions. Enol ethers and vinyl ethers, in particular, are excellent substrates. The Furukawa modification is especially well-suited for the cyclopropanation of cationically polymerizable olefins like vinyl ethers, converting them into their corresponding cyclopropyl ethers efficiently. mdpi.com The resulting cyclopropoxy compounds are versatile synthetic intermediates.

| Substrate | Reagent | Product | Significance |

| Vinyl Ether | Iodo(iodomethyl)zinc (Furukawa mod.) | Cyclopropyl ether | Efficient conversion of electron-rich, polymerizable alkenes. |

| Enol Ether | Iodo(iodomethyl)zinc | Silyloxy-substituted cyclopropane (B1198618) | High yields due to the electron-donating substituent. wikipedia.org |

Despite the electron-withdrawing nature of halogens, vinyl halides are readily cyclopropanated using iodo(iodomethyl)zinc. wikipedia.org This reaction provides a direct route to valuable halogen-substituted cyclopropanes. The reaction proceeds with good yields, demonstrating the broad applicability of the Simmons-Smith reaction even with substrates that might be considered less reactive due to inductive effects. The resulting halocyclopropanes can be used in a variety of subsequent transformations, such as cross-coupling reactions.

The cyclopropanation of polyenes with standard zinc-based Simmons-Smith reagents often leads to a lack of selectivity, with multiple double bonds in the molecule reacting to form a mixture of products. However, achieving regioselectivity in the monocyclopropanation of polyenes is possible through strategic modifications of the reaction conditions or the reagent itself.

While zinc reagents often show poor selectivity, other metal carbenoids can be used to target specific double bonds. For example, iodo(iodomethyl)samarium can selectively cyclopropanate an allylic alcohol in the presence of an isolated double bond, whereas dialkyl(iodomethyl)aluminum reagents will preferentially react with the isolated olefin. wikipedia.org

Recent advances have shown that transition metal catalysis can impart high regioselectivity to Simmons-Smith type reactions. A cobalt-pyridine-diimine complex, for instance, catalyzes the reductive cyclopropanation of polyenes with high selectivity based on the substitution pattern of the alkene: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted. nih.govresearchgate.net This allows for the predictable monocyclopropanation of complex molecules like terpenes and conjugated 1,3-dienes. nih.gov

| Reagent System | Selectivity Profile | Substrate Example |

| Iodo(iodomethyl)zinc | Generally unselective with polyenes | - |

| Iodo(iodomethyl)samarium | Selective for allylic alcohols over isolated alkenes wikipedia.org | Geraniol |

| Dialkyl(iodomethyl)aluminum | Selective for isolated alkenes over allylic alcohols wikipedia.org | Geraniol |

| Cobalt-catalyzed CH₂Br₂/Zn | Highly regioselective based on alkene substitution pattern nih.govresearchgate.net | Terpenes, 1,3-dienes |

Directing Group Effects in Cyclopropanation

A key feature that greatly enhances the synthetic utility of the iodo(iodomethyl)zinc reagent is the ability of proximal functional groups to direct the cyclopropanation, thereby controlling the stereochemical outcome of the reaction.

The hydroxyl group of an allylic alcohol can act as a powerful directing group in the Simmons-Smith reaction. organicreactions.org The zinc atom of the iodo(iodomethyl)zinc reagent coordinates with the oxygen of the hydroxyl group, leading to the delivery of the methylene (B1212753) group to the face of the double bond that is cis to the hydroxyl group. wikipedia.org This chelation control often overrides steric effects, allowing for the formation of a specific diastereomer that might not be the most sterically favored. wikipedia.org

This directing effect is also observed in derivatives of allylic alcohols, such as allylic ethers. organicreactions.org The ability to control the stereochemistry of the newly formed cyclopropane ring is a significant advantage in the synthesis of complex target molecules. It is noteworthy that the use of excess carbenoid reagent can sometimes lead to a reversal of this directing effect. harvard.edu The stereoselective addition of a methylene unit to chiral acyclic allylic alcohols is a powerful tool in asymmetric synthesis. organicreactions.org

| Substrate | Key Feature | Stereochemical Outcome |

| Allylic Alcohol | Chelation of zinc to the hydroxyl group | cis-Cyclopropanation relative to the hydroxyl group. wikipedia.org |

| Allylic Ether | Coordination of zinc to the ether oxygen | Directed cyclopropanation. organicreactions.org |

Influence of Other Coordinating Functional Groups

The stereochemical outcome of cyclopropanation reactions using iodo(iodomethyl)zinc is profoundly influenced by the presence of coordinating functional groups on the alkene substrate. These groups can direct the cyclopropanation to a specific face of the double bond, leading to high levels of diastereoselectivity.

One of the most well-studied directing groups is the hydroxyl group in allylic alcohols. The zinc atom of the iodo(iodomethyl)zinc reagent coordinates with the oxygen of the hydroxyl group, delivering the methylene group to the same face of the double bond as the hydroxyl group. stackexchange.comwikipedia.org This results in the formation of syn-cyclopropylmethanols with high selectivity. wikipedia.org This directing effect is attributed to the formation of a transient zinc alkoxide, which then directs the intramolecular delivery of the methylene group. Theoretical studies have supported a model where an SS reagent/alkoxide complex is formed, facilitating the cyclopropanation. nih.gov

Beyond simple allylic alcohols, this directing effect has been exploited in more complex systems. For instance, in the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene, the amino group directs the formation of the syn-cyclopropane as a single diastereoisomer. rsc.org However, the nature of the coordinating group and the reaction conditions can alter the stereochemical outcome. For example, the cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene with a modified reagent, CF3CO2ZnCH2I, results in the exclusive formation of the anti-cyclopropane. rsc.org The chemoselectivity of the reaction is excellent, and very few side reactions are observed with functionalized substrates. researchgate.net

The ability of proximal hydroxy or ether groups to dictate the stereochemical outcome of the C-C bond forming process has been recognized and successfully exploited on numerous occasions. researchgate.net This substrate-controlled approach provides a powerful tool for diastereoselective cyclopropanation.

| Coordinating Group | Substrate Example | Predominant Diastereomer |

| Hydroxyl (-OH) | 2-Cyclohexen-1-ol | syn |

| N,N-dibenzylamino (-NBn2) | 3-(N,N-dibenzylamino)cyclohexene | syn |

| N-tert-butoxycarbonylamino (-NHBoc) | 3-(N-tert-butoxycarbonylamino)cyclohexene | anti |

Stereoselective Cyclopropanation Methodologies

Building upon the foundational understanding of directing group effects, more sophisticated stereoselective cyclopropanation methodologies have been developed. These methods utilize either the inherent chirality of the substrate in intramolecular reactions or the introduction of external chiral ligands and catalysts to control the stereochemistry of the cyclopropanation.

In molecules containing both an alkene and a functional group capable of forming an organozinc species, intramolecular cyclopropanation can occur with high diastereoselectivity. The inherent stereochemistry of the starting material directs the formation of the new stereocenters on the cyclopropane ring.

A prime example is the cyclopropanation of chiral allylic alcohols. The pre-existing stereocenter of the alcohol dictates the facial selectivity of the methylene transfer, leading to the formation of one diastereomer in preference to the other. stackexchange.comechemi.com The coordination between the zinc atom and the hydroxyl group in the transition state is key to this stereocontrol. stackexchange.com This principle has been effectively used in the synthesis of complex molecules where the stereochemistry of the cyclopropane ring is crucial.

For substrates that lack inherent stereochemical directors, enantioselective cyclopropanation can be achieved through the use of chiral ligands and catalysts that create a chiral environment around the reacting species. This approach has been highly successful in generating enantioenriched cyclopropanes from prochiral alkenes.

Chiral dioxaborolane ligands have proven to be highly effective controllers for the enantioselective cyclopropanation of allylic alcohols with bis(iodomethyl)zinc (B12336892). acs.orgacs.org A notable example is a ligand derived from (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide. acs.org This ligand, when used in stoichiometric amounts, can lead to the formation of substituted cyclopropylmethanols in both high yields and high enantiomeric excesses. acs.org

Density functional theory (DFT) calculations have provided insight into the mechanism of this reaction. nih.gov In the presence of the chiral dioxaborolane ligand, the monomeric iodomethylzinc allyloxide is converted into a more stable four-coordinated chiral zinc/ligand complex. nih.gov This complex then undergoes the cyclopropanation reaction. The enantioselectivity is influenced by factors such as torsional strain, 1,3-allylic strain, and ring strain in the transition states. nih.gov

| Substrate | Chiral Ligand | Enantiomeric Excess (ee) |

| (E)-Cinnamyl alcohol | Dioxaborolane from tetramethyltartramide | >93% |

| Geraniol | Dioxaborolane from tetramethyltartramide | High |

Catalytic amounts of C2-symmetric chiral disulfonamides have been successfully employed as promoters in the enantioselective Simmons-Smith cyclopropanation of allylic alcohols. researchgate.net For example, the N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane has been used as a chiral promoter (10 mol %) with the cyclopropanating reagent generated from diethylzinc and diiodomethane. nih.gov

Critical to the success of this catalytic system is the pre-formation of the ethylzinc alkoxide of the allylic alcohol and the zinc complex of the disulfonamide promoter. nih.gov This methodology is applicable to a broad range of allylic alcohols, with the stereoselectivity being independent of the olefin geometry. nih.gov

| Substrate | Chiral Promoter | Enantiomeric Excess (ee) |

| (E)-Cinnamyl alcohol | (R,R)-N,N-bis(methanesulfonyl)-1,2-diaminocyclohexane | up to 82% |

| Geraniol | (R,R)-N,N-bis(methanesulfonyl)-1,2-diaminocyclohexane | High |

The design of chiral ligands possessing both Lewis acidic and Lewis basic sites represents a sophisticated approach to catalysis in enantioselective cyclopropanation. These bifunctional catalysts can simultaneously activate both the electrophilic and nucleophilic reaction partners.

An exemplary system is a chiral dioxaborolane ligand that incorporates both an acidic boron center and a basic amide functionality. acs.org This amphoteric, bifunctional design allows for the simultaneous complexation of the acidic halomethylzinc reagent and the basic allylic metal alkoxide. acs.org This dual activation is believed to contribute to the high efficiency and enantioselectivity of the cyclopropanation of allylic alcohols. The development of such bifunctional systems, where multiple components of a catalyst work in concert, is a growing area of emphasis in asymmetric synthesis. nih.govnih.gov

Enantioselective Cyclopropanation with Chiral Ligands and Catalysts

Modifications to the Iodo(iodomethyl)zinc System

The classical Simmons-Smith reaction, while effective, has limitations, particularly with electron-deficient or unfunctionalized alkenes. To address these challenges and expand the utility of iodo(iodomethyl)zinc and related species, several key modifications have been developed.

A significant advancement in Simmons-Smith-type cyclopropanations was introduced by Charette and coworkers, who demonstrated the use of aryldiazo compounds as precursors for the zinc carbenoid. This modification circumvents the use of diiodomethane and allows for the generation of aryl-substituted zinc carbenoids. The high reactivity of aryldiazomethanes towards zinc halides facilitates the catalytic generation of these carbenoids, which can then cyclopropanate a diverse range of alkenes, including unfunctionalized substrates like styrenes.

However, a potential side reaction in the Charette modification is the dimerization of the aryldiazo compound, leading to the formation of cis- or trans-1,2-diphenylethene (stilbene) derivatives. Careful control of reaction conditions, such as the slow addition of the diazo compound, can often minimize this undesired pathway.

The general scheme for the Charette modification is as follows:

| Reactants | Catalyst | Product |

|---|---|---|

| Alkene + Aryldiazo Compound | Zinc Halide (catalytic) | Aryl-substituted Cyclopropane |

This modification has expanded the scope of zinc-mediated cyclopropanations to include the synthesis of synthetically valuable aryl-substituted cyclopropanes.

To address the challenge of cyclopropanating electron-deficient and unfunctionalized alkenes with the traditional Simmons-Smith reagent, the Shi modification introduces trifluoroacetic acid (TFA) as a key additive. In this system, the reaction of diethylzinc with diiodomethane in the presence of TFA generates a more nucleophilic zinc carbenoid, formulated as CF₃CO₂ZnCH₂I.

This modified reagent exhibits enhanced reactivity towards a broader range of alkenes that are typically poor substrates for the classical Simmons-Smith reaction. The increased nucleophilicity of the carbenoid allows for efficient cyclopropanation of simple and electron-poor olefins. While other acidic modifiers can be used, trifluoroacetic acid has been found to be particularly effective.

The reaction is stereospecific, preserving the geometry of the starting alkene in the cyclopropane product. An experimental procedure for this modification involves the careful addition of trifluoroacetic acid to a solution of diethylzinc, followed by the addition of diiodomethane and then the alkene substrate.

The impact of the Shi modification is highlighted by its ability to successfully cyclopropanate substrates that would otherwise react sluggishly or not at all.

The choice of solvent plays a crucial role in the outcome of cyclopropanation reactions involving iodo(iodomethyl)zinc due to the electrophilic nature of the zinc carbenoid and the Lewis acidity of the reagent system. The rate of the Simmons-Smith reaction is observed to decrease as the basicity of the solvent increases.

Non-coordinating and relatively polar solvents are generally preferred to ensure efficient reaction kinetics and maintain the reactivity of the organozinc species. Commonly employed solvents that fit these criteria include:

Dichloromethane (DCM)

1,2-Dichloroethane (DCE)

These solvents are able to dissolve the reactants and stabilize the transition state without strongly coordinating to the zinc center, which would reduce its electrophilicity and hinder the cyclopropanation process. The use of basic solvents can lead to decreased reaction rates and lower yields.

Reactivity and Synthetic Utility Beyond Cyclopropanation

Functional Group Compatibility of Organozinc Reagents

A significant advantage of organozinc reagents, including iodo(iodomethyl)zinc, is their remarkable tolerance for a wide array of functional groups. researchgate.netorganicreactions.org Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, organozinc compounds are generally less reactive towards functionalities like esters, ketones, nitriles, and amides. organicreactions.org This chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org The carbon-zinc bond possesses a highly covalent character, rendering it inert to moderately polar electrophiles. organicreactions.org This inherent stability enables transformations on one part of a molecule without affecting sensitive functional groups elsewhere. The compatibility of organozinc reagents with various functional groups has been instrumental in their application in tandem reactions and transition metal-catalyzed processes. researchgate.netrsc.org

Carbon-Carbon Bond-Forming Reactions

Iodo(iodomethyl)zinc and related zinc carbenoids are valuable reagents for the formation of new carbon-carbon bonds through several reaction pathways beyond cyclopropanation. psgcas.ac.in These reactions leverage the unique reactivity of the zinc carbenoid to achieve homologation, insertion, and olefination.

A key application of iodo(iodomethyl)zinc is in homologation reactions, which involve the insertion of a methylene (B1212753) (-CH2-) group into a molecule, leading to chain extension. nih.gov A well-documented example is the zinc carbenoid-mediated chain extension of β-keto esters to produce γ-keto esters. nih.govorgsyn.org This transformation is proposed to proceed through the formation of a zinc enolate, which then reacts with the carbenoid. orgsyn.org

The reaction of β-keto esters with reagents like CF3CO2ZnCH2I has been shown to yield the corresponding chain-extended products in moderate to good yields. organic-chemistry.org Studies have indicated that cyclic β-keto esters often react more efficiently than their acyclic counterparts, and steric hindrance at the α-position of acyclic β-keto esters can reduce reaction efficiency. organic-chemistry.org This methodology provides a valuable route for synthesizing larger ring systems and extending carbon chains in a controlled manner. organic-chemistry.org

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Cyclic β-keto ester | CF3CO2ZnCH2I | Ring-expanded product | Moderate to good |

| Acyclic β-keto ester | CF3CO2ZnCH2I | Chain-extended product | Less efficient |

| α-Substituted acyclic β-keto ester | CF3CO2ZnCH2I | Chain-extended product | Reduced efficiency |

The reactivity of iodo(iodomethyl)zinc also allows for insertion reactions into specific chemical bonds. A notable example is the tandem chain extension-iodomethylation of β-keto carbonyls. nih.govnih.gov In this process, a zinc-organometallic intermediate, generated from the chain extension reaction, can be trapped with iodine to introduce an iodomethyl group at the α-position of the resulting γ-keto carbonyl compound. nih.gov This reaction provides a pathway to α-functionalized γ-keto esters, which are versatile intermediates for further synthetic manipulations. nih.govnih.gov The insertion of the carbenoid carbon occurs regioselectively adjacent to the ketone functionality, which has been suggested to involve the formation of a donor-acceptor cyclopropane (B1198618) intermediate. orgsyn.org

Organozinc compounds derived from methylene bromide or iodide can participate in olefination reactions with carbonyl compounds to form terminal alkenes. wikipedia.org This transformation is mechanistically related to the Tebbe reaction and can be catalyzed by Lewis acids. wikipedia.org While not a direct olefination in the same vein as the Wittig reaction, the Julia-Kocienski reaction offers a pathway where intermediates can be halogenated to achieve a formal nucleophilic iodo- or bromodifluoromethylation of carbonyl compounds, diverting the reaction from olefination to alkylation. nih.gov Another related transformation involves the reaction of carbonyl compounds with dibromodifluoromethane and zinc, which is proposed to proceed through a difluorocarbonyl ylide to yield gem-difluoro compounds. rsc.org

Zinc iodide has been shown to catalyze the allenylation of terminal alkynes. acs.orgnih.govresearchgate.net This reaction typically involves a one-pot synthesis with a terminal alkyne, a ketone, and an amine, leading to the formation of trisubstituted allenes. acs.orgnih.gov While the specific reagent is often cited as ZnI2, this highlights the broader utility of zinc-iodine species in facilitating complex carbon-carbon bond formations. The synthesis of allenes is of significant interest as they are versatile building blocks in organic synthesis. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Organozinc reagents are widely used in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which forms carbon-carbon bonds between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgthermofisher.com The tolerance of organozinc reagents to various functional groups makes them particularly valuable in this context. organicreactions.org Palladium-catalyzed cross-couplings of organozinc reagents with aryl halides are a fundamental method for creating alkylated aromatic rings. nih.gov While the direct use of iodo(iodomethyl)zinc in these couplings is less common than that of alkyl or aryl zinc halides, the principles of transmetalation from zinc to a transition metal catalyst are central to these reactions. organicreactions.org The development of transition metal-catalyzed halogen-zinc exchange reactions has further expanded the scope of preparing functionalized organozinc reagents for subsequent cross-coupling. nih.gov

Copper-Catalyzed Reactions (e.g., Copper-Zinc Reagents)

The involvement of copper in reactions with iodomethylzinc iodide is most prominently associated with the preparation of the zinc-copper couple used in the Simmons-Smith reaction. This bimetallic system is crucial for the generation of the active zinc carbenoid. Beyond this role in cyclopropanation, the broader synthetic utility of iodomethylzinc iodide in other copper-catalyzed reactions remains an area with limited specific examples in the literature. It is known that organozinc reagents can undergo transmetalation with copper salts to form organocuprates, which are versatile reagents in their own right, participating in reactions such as conjugate additions. However, specific applications of iodomethylzinc iodide in this context are not well-documented.

Cobalt-Catalyzed Reactions

The exploration of more sustainable and cost-effective catalysts has led to increased interest in first-row transition metals like cobalt for cross-coupling reactions. Cobalt complexes have been shown to catalyze Negishi-type cross-couplings of various functionalized dialkylzinc reagents with alkyl iodides, demonstrating their potential as alternatives to palladium and nickel catalysts. nih.gov These reactions often proceed via radical intermediates. nih.gov Additionally, cobalt catalysis has been successfully applied to the cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides. However, the scientific literature lacks specific examples of cobalt-catalyzed cross-coupling reactions that utilize iodomethylzinc iodide as the organozinc component.

Rhodium-Catalyzed Reactions

Rhodium catalysts are known to mediate a wide array of organic transformations, including C-H activation and cycloaddition reactions. While there are instances in the literature where a Simmons-Smith cyclopropanation using iodomethylzinc iodide is followed by a rhodium-catalyzed reaction in a synthetic sequence, there is a lack of direct evidence for rhodium-catalyzed reactions where iodomethylzinc iodide itself is a key reacting partner. For example, one synthetic strategy towards hirsutene involved a Simmons-Smith cyclopropanation followed by a rhodium-catalyzed (5+2+1) cycloaddition. In this case, the rhodium catalyst acts on the product of the cyclopropanation, not on the zinc carbenoid itself.

Applications in Complex Molecular Synthesis

Despite the limited information on its broader cross-coupling reactivity, iodomethylzinc iodide remains a valuable tool in the synthesis of complex molecules, primarily through its ability to construct strained ring systems and modify intricate structures like carbohydrates.

The quintessential application of iodomethylzinc iodide is the construction of cyclopropane rings via the Simmons-Smith reaction. This reaction is a powerful method for introducing a three-membered ring, a common motif in many natural products and biologically active molecules. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

An extension of this reactivity is the synthesis of spiropentanes, which are highly strained spirocyclic hydrocarbons. One approach to polysubstituted spiropentanes involves the diastereoselective carbometalation of sp2-disubstituted cyclopropenes, which can lead to spiropentanes with up to five contiguous stereocenters. nih.gov The use of zinc carbenoids in the presence of a chiral dioxaborolane ligand has also been reported to produce substituted spiropentanes with excellent enantiomeric ratios. nih.gov

Table of Selected Strained Ring Syntheses

| Strained Ring System | Synthetic Method | Key Features |

|---|---|---|

| Cyclopropane | Simmons-Smith Reaction | Stereospecific, broad substrate scope |

| Spiropentane | Carbometalation of cyclopropenes | Diastereoselective, formation of multiple stereocenters nih.gov |

This table summarizes methods for constructing strained ring systems involving zinc carbenoids or their derivatives.

The modification of carbohydrates is of significant interest in medicinal chemistry and glycobiology. Iodomethylzinc iodide, particularly in the context of the Furukawa modification of the Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane), has proven to be a highly effective reagent for the cyclopropanation of double bonds within carbohydrate structures. wikipedia.org This method is often more reproducible than the traditional Simmons-Smith conditions for these substrates. wikipedia.org

The cyclopropanation of glycals (cyclic enol ethers derived from sugars) is a common application. The reaction allows for the introduction of a cyclopropane ring onto the carbohydrate scaffold, leading to the formation of carbocyclic analogs of sugars. These modified carbohydrates can exhibit interesting biological properties and serve as building blocks for the synthesis of more complex molecules. The stereoselectivity of the cyclopropanation is often directed by the existing stereocenters in the carbohydrate, particularly by nearby hydroxyl groups.

Examples of Carbohydrate Cyclopropanation

| Carbohydrate Substrate | Reagent System | Product Type | Significance |

|---|---|---|---|

| Glycals | Diethylzinc, Diiodomethane (B129776) | Cyclopropanated sugars | Synthesis of carbocyclic nucleoside analogs and other modified carbohydrates. |

This table provides examples of the application of iodomethylzinc iodide and its variants in carbohydrate chemistry.

Stereospecific Transformations in Poly-unsaturated Systems

The Simmons-Smith reaction, utilizing iodo(iodomethyl)zinc, is a cornerstone of cyclopropanation chemistry due to its stereospecific nature. wikipedia.org This characteristic is particularly valuable in the synthesis of complex molecules containing multiple double bonds, where precise control over the stereochemistry of each cyclopropane ring is paramount. The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the double bond, thus preserving the original stereochemistry of the alkene. organicchemistrytutor.com This syn addition is a key feature that allows for predictable outcomes in the cyclopropanation of poly-unsaturated systems. organicchemistrytutor.com

In substrates with multiple double bonds, the regioselectivity of the cyclopropanation can often be directed by the presence of coordinating groups, such as hydroxyl or ether functionalities. organicreactions.orgresearchgate.net These groups can chelate to the zinc atom of the iodo(iodomethyl)zinc reagent, delivering the methylene group to the proximal double bond with high selectivity. wikipedia.orgorganicreactions.org This directing effect has been successfully exploited in numerous total syntheses of natural products.

However, in the absence of such directing groups, zinc-based reagents can sometimes lead to full and unselective cyclopropanation of all double bonds in a poly-unsaturated system. wikipedia.org To address this challenge, alternative reagents have been developed that offer complementary selectivity. For instance, cobalt-catalyzed Simmons-Smith type reactions have demonstrated the ability to discriminate between alkenes based on their substitution patterns, allowing for the monocyclopropanation of polyalkene substrates with high regioselectivity. nih.gov

The stereospecificity of the Simmons-Smith reaction is robust, and even with vinylcyclopropane substrates, which are known to test for the presence of radical intermediates, the reaction proceeds without ring-opening, indicating a concerted or very short-lived stepwise mechanism. nih.gov This high fidelity in transferring the methylene unit makes iodo(iodomethyl)zinc a reliable reagent for intricate stereospecific transformations in poly-unsaturated molecules.

Comparative Analysis with Other Halomethylmetal Reagents

The utility of iodo(iodomethyl)zinc in cyclopropanation is well-established, but a comparative analysis with other halomethylmetal reagents reveals a spectrum of reactivity and selectivity that can be leveraged for specific synthetic challenges.

Comparison with (Chloromethyl)zinc Reagents

A significant alternative to iodo(iodomethyl)zinc is the corresponding (chloromethyl)zinc reagent, typically generated from diethylzinc and chloroiodomethane. illinois.edumdpi.com A comparative study has shown that the (chloromethyl)zinc reagent is generally more reactive than its iodinated counterpart. illinois.edu This enhanced reactivity can be advantageous in achieving clean, rapid, and high-yielding cyclopropanations, particularly when 1,2-dichloroethane is employed as the solvent. illinois.edu

The well-documented directing effect of proximal oxygen substituents in Simmons-Smith cyclopropanations is also observed with (chloromethyl)zinc reagents, ensuring predictable stereochemical outcomes. illinois.edu The diethylzinc/chloroiodomethane system in 1,2-dichloroethane has emerged as a valuable alternative to traditional iodo(iodomethyl)zinc-based reagents. illinois.edu

| Reagent | Precursors | Relative Reactivity | Solvent Effects |

| Iodo(iodomethyl)zinc | Diiodomethane and Zinc-Copper Couple or Diethylzinc | Less Reactive | Ethereal solvents are common |

| (Chloromethyl)zinc | Chloroiodomethane and Diethylzinc | More Reactive | 1,2-Dichloroethane enhances reactivity and yield |

Samarium-Mediated Cyclopropanation

Samarium-based reagents offer a distinct advantage in terms of chemoselectivity, particularly in poly-unsaturated systems where zinc-based reagents might lead to indiscriminate cyclopropanation. wikipedia.org Samarium(II) iodide (SmI₂) and samarium metal have become important tools for selective cyclopropanation due to their high chemo- and stereoselectivity. rsc.org

Iodo- or chloro-methylsamarium iodide, prepared from samarium compounds in the presence of diiodomethane or chloroiodomethane, can selectively cyclopropanate allylic alcohols in the presence of isolated olefins. wikipedia.org This selectivity is attributed to the chelation of the samarium reagent to the hydroxyl group. wikipedia.org This allows for the precise placement of cyclopropane rings in complex molecules. wikipedia.org The high oxophilicity of samarium and its ability to coordinate to multiple Lewis basic centers contribute to well-defined transition states and excellent stereoselectivity. rsc.org

| Reagent System | Substrate Preference | Key Feature |

| Iodo(iodomethyl)zinc | General alkenes, directed by proximal heteroatoms | Stereospecific, can be unselective in polyenes |

| Iodo- or chloro- methylsamarium iodide | Allylic alcohols over isolated olefins | High chemoselectivity due to chelation control |

Aluminum-Mediated Cyclopropanation

Organoaluminum reagents provide another avenue for cyclopropanation with unique selectivity profiles. Dialkyl(iodomethyl)aluminum reagents, when used in dichloromethane, exhibit a preference for cyclopropanating isolated olefins over allylic alcohols. wikipedia.org This is in direct contrast to the selectivity observed with samarium-based reagents and provides a complementary tool for the selective modification of poly-unsaturated systems. wikipedia.org

For example, in the case of geraniol, a poly-unsaturated alcohol, triisobutylaluminum (i-Bu₃Al) will selectively cyclopropanate the double bond at the 6-position, whereas a samarium-mercury amalgam (Sm/Hg) will target the double bond at the 2-position, adjacent to the hydroxyl group. wikipedia.org This highlights the powerful and often complementary nature of different halomethylmetal reagents in achieving specific synthetic goals.

| Reagent System | Substrate Preference | Example (Geraniol) |

| Iodo(iodomethyl)zinc | Can be unselective | Cyclopropanates both double bonds |

| Iodo- or chloro- methylsamarium iodide | Allylic alcohols | Cyclopropanates at the 2-position |

| Dialkyl(iodomethyl)aluminum | Isolated olefins | Cyclopropanates at the 6-position |

Future Research Directions and Emerging Applications

Development of Novel Chiral Auxiliaries and Catalysts

A significant frontier in iodo(iodomethyl)zinc chemistry is the development of more efficient and versatile chiral auxiliaries and catalysts for asymmetric cyclopropanation. While classic methods using stoichiometric chiral auxiliaries have been successful, the focus is shifting towards catalytic systems to improve atom economy and reduce waste.

Future research is directed at designing new classes of chiral ligands that can effectively control the stereochemical outcome of the reaction with only a catalytic amount. nih.gov The development of N,N,N′,N′-tetraalkyl-2, 2′-dihydroxy-1, 1′-binaphthyl-3, 3′-dicarboxamides, for example, has shown high enantioselectivity (up to 94% ee) in the cyclopropanation of cinnamyl alcohol. researchgate.net Another promising area is the use of chiral dioxaborolane ligands, which have been shown to form stable four-coordinated chiral zinc complexes that undergo cyclopropanation with high efficiency. nih.gov

Researchers are exploring ligands that are not only highly effective but also easily synthesized and recoverable. The goal is to create systems that are practical for large-scale industrial applications, making chiral cyclopropanes more accessible as building blocks for pharmaceuticals and other fine chemicals. sigmaaldrich.com The development of bifunctional reagents that incorporate the chiral modifier into the zinc reagent itself is also an active area of investigation. researchgate.net

Exploration of New Reaction Types and Substrate Scope

While the cyclopropanation of alkenes is the hallmark reaction of iodo(iodomethyl)zinc, researchers are actively exploring its utility in other transformations and with a broader range of substrates. chemistrylearner.comlibretexts.org This expansion is critical for increasing the versatility of this organozinc reagent in organic synthesis.

One area of interest is the homologation of esters and ketones, where the zinc carbenoid acts as a methylene-inserting agent to form chain-extended products. nih.gov For instance, the reaction of β-keto esters can be mediated by iodo(iodomethyl)zinc to produce γ-keto esters. acs.org There is also potential for developing new tandem reactions where an initial cyclopropanation is followed by an in-situ ring-opening or rearrangement, providing rapid access to complex molecular scaffolds.

The substrate scope is also being expanded beyond simple alkenes to include more functionalized and traditionally challenging substrates. This includes:

Electron-deficient olefins: Developing conditions for the efficient cyclopropanation of α,β-unsaturated carbonyl compounds using photoredox catalysis. researchgate.net

Alkynes: While less common, the reaction of iodo(iodomethyl)zinc with alkynes can provide access to vinylcyclopropanes or other rearranged products, opening new avenues for synthetic exploration. chemistrylearner.com

Unfunctionalized Olefins: Achieving high enantioselectivity in the cyclopropanation of unfunctionalized olefins remains a challenge, and the development of new chiral (iodomethyl)zinc species is a key objective. organic-chemistry.org

These explorations aim to elevate iodo(iodomethyl)zinc from a specialized reagent for a single reaction type to a more versatile tool in the synthetic chemist's arsenal.

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanism and the nature of the active species is crucial for the rational design of new reagents and catalysts. Advanced spectroscopic and computational methods are at the forefront of this effort.

Spectroscopic Studies: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has proven to be an invaluable technique for characterizing the various (iodomethyl)zinc species in solution. acs.org These studies have allowed for the unambiguous differentiation of the Simmons-Smith reagent (IZnCH₂I) from related species like the Furukawa reagent (EtZnCH₂I) and bis(iodomethyl)zinc (B12336892) (Zn(CH₂I)₂). acs.org Spectroscopic evidence has confirmed that IZnCH₂I does not readily disproportionate into Zn(CH₂I)₂ and ZnI₂ in the presence of an ether, a key insight into its stability and reactivity. acs.orgrsc.org

Computational Approaches: Density Functional Theory (DFT) calculations have become instrumental in elucidating the intricate details of the reaction pathway. nih.gov Computational studies have been used to:

Model the transition states of the cyclopropanation reaction, revealing a "butterfly-shaped" geometry. mdpi.com

Explain the origins of stereoselectivity when using chiral auxiliaries, such as Charette's dioxaborolane ligand. nih.gov These models have identified key factors like torsional strain, allylic strain, and ring strain in the transition state that govern enantioselectivity. nih.gov

Investigate alternative reaction pathways, such as deprotonation versus carbenoid insertion in homologation reactions. nih.gov

By combining experimental data from spectroscopy with the theoretical insights from computational chemistry, researchers can build a comprehensive model of how these reagents function, paving the way for more predictable and controllable reactivity.

Integration of Iodo(iodomethyl)zinc Chemistry in Multi-Step Synthetic Strategies

The ultimate test of a synthetic method's utility is its application in the construction of complex, valuable molecules. pharmafeatures.comsit.edu.cn Iodo(iodomethyl)zinc-mediated cyclopropanation has proven to be a robust and reliable strategy in numerous total syntheses of natural products and active pharmaceutical ingredients (APIs). mdpi.com

The stereospecificity of the Simmons-Smith reaction makes it particularly powerful for introducing cyclopropane (B1198618) rings into intricate molecular architectures with high fidelity. chemistrylearner.comucalgary.ca This is often a critical step that sets key stereocenters for the rest of the synthesis. Notable examples include:

Peyssonnoside A: The total synthesis of this marine natural product, which exhibits interesting biological activities, featured a diastereoselective Simmons-Smith cyclopropanation as a key step. mdpi.com

Mycolactones A and B: The synthesis of these cytotoxic polyketides, responsible for Buruli ulcer, also employed cyclopropanation chemistry. acs.org

(+)-Brefeldin A: A formal synthesis of this lactone antibiotic utilized a zinc-mediated ring expansion reaction, showcasing the broader applicability of zinc carbenoid chemistry. acs.org

Future applications will likely see the integration of newly developed catalytic and asymmetric versions of the reaction into the synthesis of next-generation pharmaceuticals and agrochemicals. pharmafeatures.com As chemists tackle increasingly complex molecular targets, the ability to predictably and selectively install a cyclopropane motif using iodo(iodomethyl)zinc chemistry will remain an indispensable tool. libretexts.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.